molecular formula C13H14ClNO2S B15123064 3'-Methanesulfonyl-biphenyl-3-ylamine hydrochloride CAS No. 1194374-16-7

3'-Methanesulfonyl-biphenyl-3-ylamine hydrochloride

Cat. No.: B15123064
CAS No.: 1194374-16-7
M. Wt: 283.77 g/mol
InChI Key: JVYXHGJUQQPWFP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) typically involves the reaction of [1,1’-Biphenyl]-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-3-amine, 3’-(methylsulfonyl)-, hydrochloride (1:1) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1194374-16-7

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

3-(3-methylsulfonylphenyl)aniline;hydrochloride

InChI

InChI=1S/C13H13NO2S.ClH/c1-17(15,16)13-7-3-5-11(9-13)10-4-2-6-12(14)8-10;/h2-9H,14H2,1H3;1H

InChI Key

JVYXHGJUQQPWFP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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